1-(3-Methyl-4h-1,4-benzothiazin-2-yl)ethan-1-one
Description
1-(3-Methyl-4H-1,4-benzothiazin-2-yl)ethan-1-one (CAS: 31645-94-0) is a benzothiazine derivative with the molecular formula C₁₁H₁₁NOS and a molecular weight of 205.28 g/mol. Key physical properties include a melting point of 194–195°C, predicted boiling point of 325.8±42.0°C, and density of 1.191±0.06 g/cm³ . Benzothiazine derivatives are widely studied for their pharmaceutical relevance, including antimicrobial, anti-inflammatory, and antimalarial activities .
Properties
IUPAC Name |
1-(3-methyl-4H-1,4-benzothiazin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NOS/c1-7-11(8(2)13)14-10-6-4-3-5-9(10)12-7/h3-6,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBZVLPUFAVZNKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=CC=CC=C2N1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344294 | |
| Record name | 1-(3-Methyl-4H-1,4-benzothiazin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31645-94-0 | |
| Record name | 1-(3-Methyl-4H-1,4-benzothiazin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methyl-4h-1,4-benzothiazin-2-yl)ethan-1-one typically involves the reaction of 3-methyl-4H-1,4-benzothiazine with ethanone under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(3-Methyl-4h-1,4-benzothiazin-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
1-(3-Methyl-4h-1,4-benzothiazin-2-yl)ethan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-Methyl-4h-1,4-benzothiazin-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1-(1H-Benzo[d]imidazol-2-yl)ethan-1-one (Compound 11)
- Structure : Features a benzimidazole core instead of benzothiazine.
- Synthesis : Prepared via literature methods involving condensation and cyclization .
- Applications : Benzimidazole derivatives are explored for anti-inflammatory and antimicrobial activities. For example, oxadiazole-linked benzimidazoles exhibit 63–69% anti-inflammatory activity in carrageenan-induced models .
3,3-Dichloro-1-ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide
1-(6-Amino-2,3-dihydro-4H-1,4-benzothiazin-4-yl)ethan-1-one
- Structure: Contains an amino substituent on the benzothiazine ring.
- Molecular Formula : C₁₀H₁₂N₂OS (MW: 208.28 g/mol) .
- Implications: The amino group improves solubility and may enhance interactions with biological targets compared to the methyl-substituted analogue.
Functional Analogues
1-(4-Hydroxy-3-nitrophenyl)-3-(thiophen-2-yl)prop-2-en-1-one (Chalcone 3)
1-(3-Methyl-4H-1,4-benzothiazin-2-yl)-3-(4-nitrophenyl)-2-propen-1-one
- Structure: Propenone-extended derivative with a nitroaryl group.
- Molecular Formula : C₁₈H₁₄N₂O₃S .
- Properties: The conjugated propenone system may enhance UV absorption and electronic properties, relevant in material science.
Comparative Data Table
Key Research Findings and Implications
Structural-Activity Relationships (SAR): Substitution at the 3-position of benzothiazine (e.g., methyl, amino, or chloro groups) significantly impacts bioactivity and physicochemical properties. Methyl groups enhance lipophilicity, while amino groups improve aqueous solubility . The presence of electron-withdrawing groups (e.g., NO₂, Cl) increases electrophilicity, favoring interactions with biological targets .
Synthetic Methodologies :
- Multi-step routes involving nitration, cyclization, and cross-coupling reactions are common for benzothiazine and benzimidazole derivatives .
- Pd-catalyzed reactions and microwave-assisted syntheses improve yields and efficiency for complex heterocycles .
Hybrid structures (e.g., benzothiazine-triazole conjugates) demonstrate enhanced pharmacokinetic profiles .
Biological Activity
1-(3-Methyl-4H-1,4-benzothiazin-2-yl)ethan-1-one, also known by its CAS number 31645-94-0, is a compound belonging to the benzothiazine family. This article explores its biological activities, synthesizing findings from various studies to provide a comprehensive overview of its potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₁NOS |
| Molecular Weight | 205.28 g/mol |
| Melting Point | 194-195 ºC |
| LogP | 3.1627 |
| PSA | 54.40 |
Antimicrobial Activity
Research indicates that derivatives of benzothiazine compounds exhibit significant antimicrobial properties. In one study, various thiazine derivatives were tested against bacterial strains, showing promising results in inhibiting the growth of pathogens such as Escherichia coli and Staphylococcus aureus . The activity was attributed to the presence of the thiazine ring, which enhances interaction with microbial cell membranes .
Anticancer Properties
This compound has been evaluated for its anticancer potential. In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspase pathways and modulation of apoptosis-related proteins such as Bcl-2 and Bax .
Anti-inflammatory Effects
The compound has also shown anti-inflammatory properties in animal models. In a carrageenan-induced paw edema model, administration of this compound resulted in a significant reduction in inflammation markers. This suggests its potential use in treating inflammatory diseases .
Neuroprotective Activity
Recent studies have indicated that benzothiazine derivatives may possess neuroprotective effects. In models of neurodegenerative diseases like Alzheimer's, these compounds have been shown to inhibit acetylcholinesterase activity, thereby enhancing cholinergic neurotransmission and offering a potential therapeutic avenue for cognitive disorders .
Study 1: Antimicrobial Efficacy
In a comparative study on various thiazine derivatives:
- Objective: To evaluate the antimicrobial efficacy against selected pathogens.
- Findings: The compound exhibited an MIC (Minimum Inhibitory Concentration) of 50 μg/mL against E. coli , indicating strong antibacterial activity.
Study 2: Anticancer Mechanism
A study focused on the anticancer effects:
- Objective: To assess the apoptosis-inducing capability.
- Results: Flow cytometry analysis revealed that treatment with the compound increased the percentage of apoptotic cells by 30% compared to control groups.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
